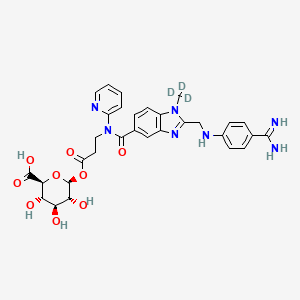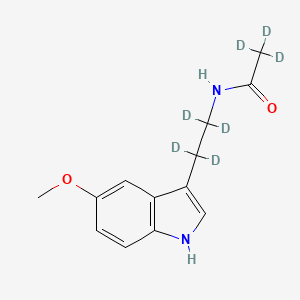
Melatonin-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Melatonin-d7, also known as N-Acetyl-5-methoxytryptamine-d7, is a deuterated form of melatonin. Melatonin is a hormone produced by the pineal gland in the brain, primarily responsible for regulating sleep-wake cycles. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of melatonin due to its stability and distinguishable properties in mass spectrometry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Melatonin-d7 involves the incorporation of deuterium atoms into the melatonin molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms in melatonin with deuterium atoms using deuterated solvents and catalysts.
Chemical Synthesis: Starting from deuterated precursors, this compound can be synthesized through a series of chemical reactions, including acetylation and methylation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated starting materials. The process includes:
Selection of Deuterated Precursors: Using commercially available deuterated compounds as starting materials.
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions, such as temperature, pressure, and catalysts.
Purification: Employing techniques like chromatography to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Melatonin-d7 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: Substitution reactions can occur at the methoxy or acetyl groups, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation: Formation of AFMK.
Reduction: Formation of reduced melatonin derivatives.
Substitution: Formation of various substituted melatonin derivatives.
Aplicaciones Científicas De Investigación
Melatonin-d7 is widely used in scientific research due to its unique properties:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of melatonin in the body.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of melatonin.
Biological Research: Understanding the role of melatonin in regulating circadian rhythms, sleep disorders, and its antioxidant properties.
Medical Research: Exploring the therapeutic potential of melatonin in treating sleep disorders, depression, and neurodegenerative diseases
Mecanismo De Acción
Melatonin-d7 exerts its effects through several mechanisms:
Receptor Binding: this compound binds to melatonin receptors (MT1 and MT2) in the brain, regulating sleep-wake cycles and circadian rhythms.
Antioxidant Activity: It acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress.
Immune Modulation: This compound influences the immune system by modulating the production of cytokines and enhancing immune responses
Comparación Con Compuestos Similares
Similar Compounds
Melatonin: The non-deuterated form, widely used in sleep regulation and antioxidant research.
Ramelteon: A synthetic melatonin receptor agonist used in the treatment of insomnia.
Agomelatine: An antidepressant that acts as a melatonin receptor agonist and serotonin receptor antagonist
Uniqueness of Melatonin-d7
This compound is unique due to its deuterium labeling, which provides stability and allows for precise tracking in metabolic studies. This makes it an invaluable tool in pharmacokinetic and metabolic research, offering insights that are not possible with non-deuterated melatonin .
Propiedades
Fórmula molecular |
C13H16N2O2 |
|---|---|
Peso molecular |
239.32 g/mol |
Nombre IUPAC |
2,2,2-trideuterio-N-[1,1,2,2-tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16)/i1D3,5D2,6D2 |
Clave InChI |
DRLFMBDRBRZALE-FJNYTKNASA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)NC([2H])([2H])C([2H])([2H])C1=CNC2=C1C=C(C=C2)OC |
SMILES canónico |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




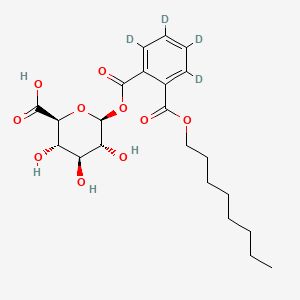


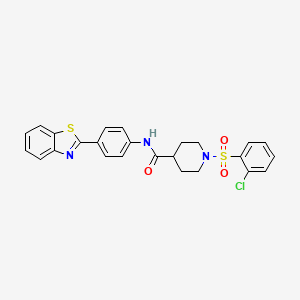
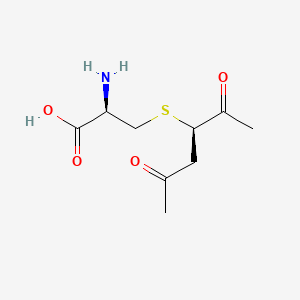


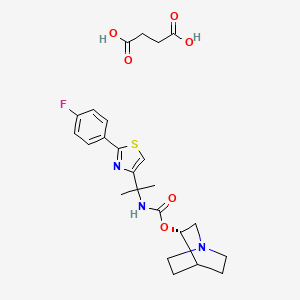

![acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12419549.png)

